Cas no 2188203-04-3 (4-(1,3,4-thiadiazol-2-yloxy)-1-(thiophene-3-carbonyl)piperidine)

4-(1,3,4-Thiadiazol-2-yloxy)-1-(thiophene-3-carbonyl)piperidine is a heterocyclic compound featuring a piperidine core functionalized with a 1,3,4-thiadiazole moiety and a thiophene-3-carbonyl group. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical research. The thiadiazole ring enhances biological activity, while the thiophene carbonyl group contributes to improved binding affinity in target interactions. Its well-defined synthetic pathway allows for high purity and scalability, supporting its use in drug discovery and material science applications. The compound’s stability under various conditions further underscores its utility in developing novel pharmacophores or functional materials.
4-(1,3,4-thiadiazol-2-yloxy)-1-(thiophene-3-carbonyl)piperidine structure
2188203-04-3 structure
Product Name:4-(1,3,4-thiadiazol-2-yloxy)-1-(thiophene-3-carbonyl)piperidine
CAS No:2188203-04-3
MF:C12H13N3O2S2
MW:295.380519628525
CID:5951712
PubChem ID:131704045
Update Time:2025-06-08

4-(1,3,4-thiadiazol-2-yloxy)-1-(thiophene-3-carbonyl)piperidine Chemical and Physical Properties

Names and Identifiers

    • 4-(1,3,4-thiadiazol-2-yloxy)-1-(thiophene-3-carbonyl)piperidine
    • AKOS040705634
    • F6574-0532
    • [4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]-thiophen-3-ylmethanone
    • (4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone
    • 2188203-04-3
    • Inchi: 1S/C12H13N3O2S2/c16-11(9-3-6-18-7-9)15-4-1-10(2-5-15)17-12-14-13-8-19-12/h3,6-8,10H,1-2,4-5H2
    • InChI Key: ILLQYOZXXNLAGO-UHFFFAOYSA-N
    • SMILES: S1C=NN=C1OC1CCN(C(C2=CSC=C2)=O)CC1

Computed Properties

  • Exact Mass: 295.04491901g/mol
  • Monoisotopic Mass: 295.04491901g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 324
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 112Ų

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Additional information on 4-(1,3,4-thiadiazol-2-yloxy)-1-(thiophene-3-carbonyl)piperidine

Chemical Profile of 4-(1,3,4-thiadiazol-2-yloxy)-1-(thiophene-3-carbonyl)piperidine (CAS No. 2188203-04-3)

4-(1,3,4-thiadiazol-2-yloxy)-1-(thiophene-3-carbonyl)piperidine, identified by its CAS number 2188203-04-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic derivatives characterized by its structural integration of thiadiazole, thiophene, and piperidine moieties. Such structural motifs are widely recognized for their potential biological activities, making this compound a promising candidate for further investigation in drug discovery and development.

The molecular framework of 4-(1,3,4-thiadiazol-2-yloxy)-1-(thiophene-3-carbonyl)piperidine encompasses a piperidine ring substituted with a thiophene-3-carbonyl group at the 1-position and an oxythiadiazole moiety at the 4-position. The presence of these functional groups imparts unique electronic and steric properties to the molecule, which are critical in determining its interaction with biological targets. Specifically, the thiadiazole ring is known for its ability to modulate enzyme activity and receptor binding, while the thiophene carbonyl group can serve as a pharmacophore for covalent interactions with biological macromolecules.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from heterocyclic compounds. The combination of thiadiazole and thiophene in 4-(1,3,4-thiadiazol-2-yloxy)-1-(thiophene-3-carbonyl)piperidine aligns well with this trend. Studies have demonstrated that derivatives of these heterocycles exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, modifications of the thiadiazole scaffold have been shown to inhibit the activity of certain kinases and other enzymes involved in cancer progression.

The thiophene-3-carbonyl group in this compound is particularly noteworthy due to its potential to engage in hydrogen bonding and π-stacking interactions with biological targets. These interactions are crucial for the design of high-affinity ligands that can selectively bind to specific proteins or enzymes. Moreover, the piperidine ring is a common pharmacophore in drug molecules due to its ability to enhance solubility and metabolic stability. The incorporation of this moiety into 4-(1,3,4-thiadiazol-2-yloxy)-1-(thiophene-3-carbonyl)piperidine suggests that it may exhibit favorable pharmacokinetic properties.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of small molecules like 4-(1,3,4-thiadiazol-2-yloxy)-1-(thiophene-3-carbonyl)piperidine with unprecedented accuracy. Molecular docking studies have suggested that this compound may interact with various biological targets, including protein kinases and transcription factors. These interactions could potentially lead to therapeutic effects in conditions such as cancer and inflammatory diseases. Additionally, virtual screening techniques have been used to identify novel analogs of this compound that may exhibit enhanced biological activity.

The synthesis of 4-(1,3,4-thiadiazol-2-yloxy)-1-(thiophene-3-carbonyl)piperidine presents both challenges and opportunities for synthetic chemists. The construction of the thiadiazole ring requires careful selection of starting materials and reaction conditions to ensure high yield and purity. Similarly, the introduction of the thiophene carbonyl group necessitates precise control over reaction parameters to avoid unwanted side products. However, recent developments in synthetic methodologies have made it possible to construct complex heterocyclic frameworks more efficiently than ever before.

In conclusion,4-(1,3,4-thiadiazol-2-yloxy)-1-(thiophene-3-carbonyl)piperidine (CAS No. 2188203-04-3) represents a promising candidate for further exploration in drug discovery and development. Its unique structural features and potential biological activities make it an attractive target for medicinal chemists seeking to develop novel therapeutic agents. As research in this area continues to progress,4-(1,3,4-thiadiazol-2-yloxy)-1-(thiophene-3-carbonyl)piperidine is likely to play an important role in the development of next-generation pharmaceuticals.

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